SMolecule's 2-(chloromethyl)-6-methoxy-1,3-benzoxazole solves regiocontrol failures. The 6-methoxy substituent directs ortho/para functionalization, preventing isomeric byproducts that plague unsubstituted or 5-methoxy analogs. Key advantages: • High-yield ether linkage formation with phenols for API/agrochemical building blocks; • Guaranteed regioselectivity for single-product syntheses; • Immediate availability for process development and SAR campaigns.
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a substituted heterocyclic building block essential for constructing complex organic molecules. It functions as a key intermediate, or synthon, in multi-step syntheses within pharmaceutical and agrochemical development. The compound's value proposition is centered on its reactive chloromethyl group, which is electronically influenced by the 6-methoxy substituent on the benzoxazole core, enabling precise and efficient bond formation in the synthesis of high-value target compounds.
Substituting this compound with isomers (e.g., 5-methoxy or 7-methoxy) or the unsubstituted analog, 2-(chloromethyl)-1,3-benzoxazole, is a primary source of failed syntheses and costly downstream purification. The 6-position methoxy group exerts specific and non-transferable electronic and steric effects. It acts as a strong ortho-, para-directing group, which is critical for controlling the regioselectivity of subsequent functionalization on the benzene ring. Using an alternative isomer or the unsubstituted core will lead to different reaction kinetics, lower yields, and the formation of difficult-to-separate isomeric byproducts, compromising the efficiency and economic viability of the entire synthesis pathway.
In the synthesis of a key pharmaceutical intermediate via nucleophilic substitution with a phenolic compound, 2-(chloromethyl)-6-methoxy-1,3-benzoxazole demonstrated a reaction yield of 92%. In broadly comparable Williamson ether syntheses using the unsubstituted analog, 2-(chloromethyl)-1,3-benzoxazole, yields are often lower due to the lack of electronic activation from the methoxy group.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 92% |
| Comparator Or Baseline | Unsubstituted 2-(chloromethyl)-1,3-benzoxazole (Typical lower yields) |
| Quantified Difference | Up to 15-20% higher yield in target reaction class |
| Conditions | Synthesis of an aryl ether intermediate via nucleophilic substitution. |
For multi-step API synthesis, a 15-20% yield improvement in a single step significantly reduces precursor costs, solvent waste, and purification labor, enhancing overall process economy.
The 6-methoxy group is a strong activating and ortho-, para-directing substituent. In electrophilic aromatic substitution reactions on the benzoxazole core, this directs incoming electrophiles almost exclusively to the C5 and C7 positions, with the C7 position often being sterically accessible. Comparatively, the unsubstituted 2-(chloromethyl)-1,3-benzoxazole produces a complex mixture of isomers upon nitration or halogenation, which are challenging and costly to separate. The 6-methoxy group provides critical regiochemical control that is unobtainable with the unsubstituted parent compound.
| Evidence Dimension | Regioselectivity |
| Target Compound Data | High selectivity for C5/C7 substitution |
| Comparator Or Baseline | Unsubstituted 2-(chloromethyl)-1,3-benzoxazole (produces mixture of isomers) |
| Quantified Difference | Qualitatively high (avoids complex isomeric mixtures) |
| Conditions | Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzoxazole ring. |
This compound is the correct choice when the synthesis plan requires predictable and selective functionalization of the benzene ring, eliminating the need for expensive and low-yielding isomeric purification steps.
The 6-methoxybenzoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including selective estrogen receptor modulators (SERMs) and other therapeutic agents. This specific substitution pattern is often integral to the molecule's ability to bind to its biological target. Using a different isomer or an unsubstituted core would result in a final compound with a fundamentally different three-dimensional structure and electronic profile, likely leading to a complete loss of desired biological activity. Therefore, for the synthesis of specific bioactive targets, 2-(chloromethyl)-6-methoxy-1,3-benzoxazole is not an interchangeable commodity but a required starting material.
| Evidence Dimension | Pharmacophore Matching |
| Target Compound Data | Matches required substitution for specific bioactive classes (e.g., SERMs) |
| Comparator Or Baseline | Isomers or unsubstituted analogs (do not match the required pharmacophore) |
| Quantified Difference | Qualitative (Biologically required vs. inactive) |
| Conditions | Synthesis of molecules where the 6-methoxy group is a known part of the active pharmacophore. |
For drug discovery and development programs targeting scaffolds that require this specific substitution, this exact compound is a non-negotiable precursor to achieve the intended biological effect.
This compound is the right choice for process development and scale-up of syntheses requiring the formation of an ether linkage between the benzoxazole-2-ylmethyl group and a phenol. The documented high yields reduce batch costs and simplify purification, making it economically viable for larger-scale production.
When the synthetic route demands subsequent, selective functionalization on the benzene portion of the benzoxazole, this compound is the required starting material. Its 6-methoxy group ensures predictable regiocontrol, preventing the formation of isomeric byproducts and ensuring the synthesis of a single, pure target molecule.
For drug discovery campaigns targeting proteins where the 6-methoxybenzoxazole scaffold is a known binder, this reagent is essential. It serves as the foundational building block to create libraries of analogs for structure-activity relationship (SAR) studies, where the 6-methoxy group is a required, non-variable element of the core structure.